molecular formula C15H9BrClN3O2 B11391249 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11391249
M. Wt: 378.61 g/mol
InChI Key: YXBDVXXZAYEJLP-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling Reaction: : The final step involves coupling the brominated oxadiazole with 4-chlorophenylamine and benzoyl chloride under basic conditions, typically using a base like triethylamine (Et₃N) or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

  • Coupling Reactions: : The benzamide moiety can engage in coupling reactions with various nucleophiles, leading to the formation of new C-N or C-C bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the bromine position could yield various substituted benzamides, while oxidation of the oxadiazole ring might produce different oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxadiazole ring and halogenated aromatic groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a role in stabilizing these interactions, while the halogenated aromatic groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-chlorophenyl)benzamide: Lacks the oxadiazole ring, which may reduce its versatility in chemical reactions.

    4-chloro-N-(4-bromophenyl)benzamide: Similar structure but with reversed halogen positions, potentially affecting its reactivity and binding properties.

    N-(4-bromophenyl)-2-chlorobenzamide: Contains a different substitution pattern on the benzamide moiety, which could influence its chemical behavior and applications.

Uniqueness

4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This feature enhances its potential for diverse chemical reactions and broadens its applicability in various research and industrial fields.

Properties

Molecular Formula

C15H9BrClN3O2

Molecular Weight

378.61 g/mol

IUPAC Name

4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H9BrClN3O2/c16-11-5-1-10(2-6-11)15(21)18-14-13(19-22-20-14)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)

InChI Key

YXBDVXXZAYEJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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